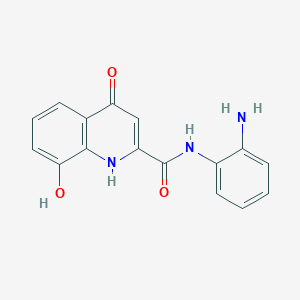
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by the presence of an amino group, a hydroxyethoxy group, and a propanoic acid moiety, along with a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and hydroxyethoxy compounds.
Reaction Conditions: The reaction conditions often involve controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and high yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines.
科学的研究の応用
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2-Hydroxyethoxy)propanoic acid: This compound shares a similar structure but lacks the amino group.
2-amino-3-(2-hydroxyethoxy)propanoic acid: Similar but without the hydrochloride salt form.
Uniqueness
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyethoxy groups. This combination of features makes it particularly interesting for various scientific and industrial applications.
特性
CAS番号 |
650636-02-5 |
|---|---|
分子式 |
C5H12ClNO4 |
分子量 |
185.60 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-hydroxyethoxy)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-4(5(8)9)3-10-2-1-7;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 |
InChIキー |
GMBHCDXOXZNUOM-WCCKRBBISA-N |
異性体SMILES |
C(COC[C@@H](C(=O)O)N)O.Cl |
正規SMILES |
C(COCC(C(=O)O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605808.png)
![Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-](/img/structure/B12605814.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)
![1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12605826.png)



![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)
![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)
![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)

